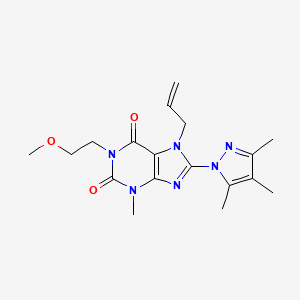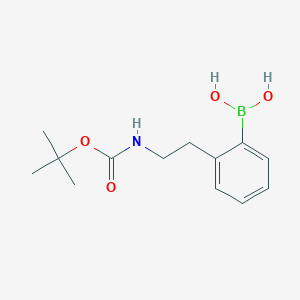
2-(2-(Tert-Butoxycarbonylamino)ethyl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2-(Tert-Butoxycarbonylamino)ethyl)phenylboronic acid” is a chemical compound with the molecular formula C11H16BNO3 . It is a product of Thermo Scientific Chemicals, originally part of the Acros Organics product portfolio . It is also known by various synonyms such as 2-tert-butylcarbonylamino phenylboronic acid, 2-pivalamidophenyl boronic acid, 2-pivalamido phenylboronic acid, among others .
Molecular Structure Analysis
The molecular weight of this compound is 221.06 g/mol . The IUPAC name is [2- (2,2-dimethylpropanoylamino)phenyl]boronic acid . The SMILES representation is CC © ©C (=O)NC1=CC=CC=C1B (O)O .Physical And Chemical Properties Analysis
The compound has a melting point range of 296.5°C to 297.5°C .科学的研究の応用
Synthesis and Reactivity
- The synthesis of 2-(arylaminomethyl)phenylboronic acid through amination–reduction reaction demonstrates the reactivity of 2-formylphenylboronic acid, highlighting the compound's role in efficiently synthesizing previously unobtainable boronic compounds. This process underscores the compound's utility in organic synthesis and its potential for creating novel chemical entities (Adamczyk-Woźniak et al., 2011).
Catalytic Applications
- The compound's use in catalyzing the Suzuki–Miyaura reaction, a key cross-coupling method, is highlighted by the efficiency of certain complexes in coupling phenylboronic acid with aryl bromides or chlorides. This research points to the compound's significant role in facilitating organic transformations, essential for synthesizing complex molecules (Scrivanti et al., 2009).
Material Science and Polymer Chemistry
- Studies on water-soluble dendritic macromolecules with a stiff, hydrocarbon interior demonstrate the utility of tert-butyl esters and related structures in creating novel materials with unique solubility and structural properties. This research contributes to our understanding of how such compounds can be used to engineer advanced materials with potential applications in biomedicine and nanotechnology (Pesak et al., 1997).
Drug Delivery Systems
- The development of pH- and redox-responsive nanoparticle systems for drug delivery showcases the application of tert-butoxycarbonyl functional groups in creating smart materials capable of targeted and controlled release of therapeutics. Such systems have significant implications for improving the efficacy and safety of drug therapies, particularly in the treatment of cancer and other diseases (Yildirim et al., 2016).
Bio-based Materials
- Advances in catalytic production of bio-based polyester monomer 2,5-furandicarboxylic acid derived from lignocellulosic biomass highlight the potential of boronic acid derivatives in sustainable material production. This research underscores the role of such compounds in developing eco-friendly alternatives to petroleum-based plastics, contributing to the advancement of green chemistry and materials science (Zhang et al., 2015).
Safety and Hazards
This compound is classified as a warning hazard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with the skin .
特性
IUPAC Name |
[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-13(2,3)19-12(16)15-9-8-10-6-4-5-7-11(10)14(17)18/h4-7,17-18H,8-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATBDRHZJVKERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CCNC(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Tert-Butoxycarbonylamino)ethyl)phenylboronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

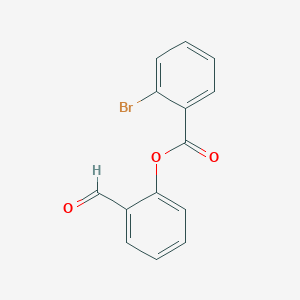

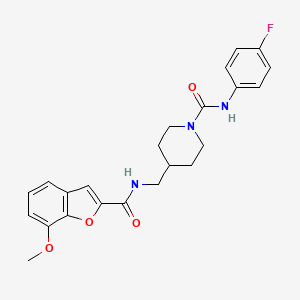
![4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-dibutylbenzenesulfonamide](/img/no-structure.png)
![4-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2862033.png)
![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohex-3-en-1-ylmethanone](/img/structure/B2862037.png)
![2-(2-Methoxyphenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide](/img/structure/B2862038.png)
![2-((3-methylenepiperidin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2862039.png)
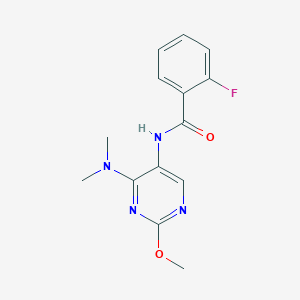
![tert-Butyl 6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2862044.png)
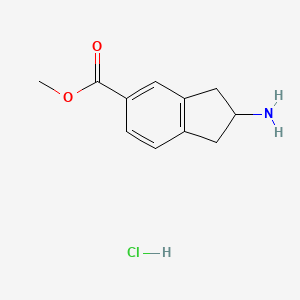
![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2862048.png)
